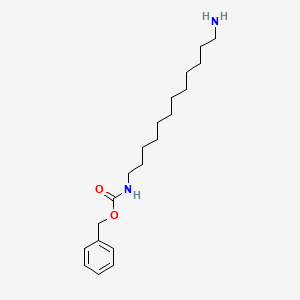

Benzyl N-(12-aminododecyl)carbamate

Description

Benzyl N-(12-aminododecyl)carbamate is a carbamate derivative featuring a 12-aminododecyl chain linked to a benzyl carbamate group. This compound is structurally characterized by its long aliphatic amine chain, which confers amphiphilic properties, and the benzyl carbamate moiety, which enhances stability and modulates reactivity. It is primarily utilized in medicinal chemistry as a building block for synthesizing enzyme inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules. The synthesis typically involves coupling reactions between activated carbamates and amines, as exemplified by protocols using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to achieve high yields (59%) and purity (99.2%) .

Properties

CAS No. |

66095-20-3 |

|---|---|

Molecular Formula |

C20H34N2O2 |

Molecular Weight |

334.5 |

IUPAC Name |

benzyl N-(12-aminododecyl)carbamate |

InChI |

InChI=1S/C20H34N2O2/c21-16-12-7-5-3-1-2-4-6-8-13-17-22-20(23)24-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18,21H2,(H,22,23) |

InChI Key |

ACMMAQCKZDNEIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

(A) Benzyl N-(4-pyridyl)carbamate

- Structure: Replaces the 12-aminododecyl chain with a pyridyl group.

- Properties: Exhibits intermolecular N–H⋯N hydrogen bonding and C–O⋯O–C interactions in its crystal lattice, enhancing thermal stability. Unlike the aliphatic chain in Benzyl N-(12-aminododecyl)carbamate, the pyridyl group enables π-π stacking, making it suitable for coordination chemistry .

- Applications : Primarily used in crystallography studies due to its well-defined hydrogen-bonding network.

(B) Benzyl N-(2-aminoethyl)carbamate hydrochloride

- Structure : Features a shorter ethylamine chain (2 carbons vs. 12 carbons).

- Properties: Reduced hydrophobicity compared to the 12-aminododecyl analogue, leading to higher aqueous solubility. The hydrochloride salt form improves stability for pharmaceutical formulations .

- Applications : Intermediate in peptide synthesis and small-molecule drug discovery.

(C) Benzalkonium Chloride (BAC12)

- Structure : Contains a benzyl group attached to a quaternary ammonium (dimethyldodecylammonium) instead of a carbamate-linked amine.

- Properties : Strong surfactant and antimicrobial activity due to its cationic charge. The absence of a carbamate group reduces hydrolytic stability but enhances membrane disruption capabilities .

- Applications : Widely used as a disinfectant and preservative.

Key Observations:

- Chain Length Impact : Increasing the aliphatic chain length (e.g., from 2 to 12 carbons) enhances hydrophobicity and membrane permeability but reduces solubility.

- Functional Groups: Carbamate-linked amines (as in this compound) offer greater hydrolytic stability compared to quaternary ammonium salts (e.g., BAC12) but lower antimicrobial potency .

(A) Enzyme Inhibition

- This compound derivatives are precursors for histone deacetylase (HDAC) inhibitors, leveraging the long alkyl chain to penetrate hydrophobic enzyme pockets .

- In contrast, calpeptin (a dipeptidyl aldehyde) uses a shorter aliphatic chain and a hexanoyl group for calpain inhibition, demonstrating the trade-off between chain length and target specificity .

(B) Antimicrobial Activity

Preparation Methods

Reaction Mechanism and Catalytic System

The three-component coupling of 12-aminododecylamine, CO₂, and benzyl halides represents a direct route to Benzyl N-(12-aminododecyl)carbamate. This method, adapted from rhodium- and palladium-catalyzed carbamate syntheses, employs cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. CO₂ is bubbled into a suspension of the amine and benzyl bromide in anhydrous DMF, facilitating the formation of a carbamate anion intermediate. TBAI enhances reaction efficiency by stabilizing the carbamate anion and minimizing overalkylation.

Optimization and Yield

Key variables include CO₂ pressure (1–10 bar), temperature (80–110°C), and molar ratios. Under optimal conditions (110°C, 10 h), yields exceeding 90% are achievable, as demonstrated in analogous systems. Table 1 summarizes representative conditions derived from peer-reviewed protocols.

Table 1: Three-Component Coupling Conditions for Benzyl Carbamate Synthesis

| Amine | Alkyl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 12-Aminododecylamine | Benzyl bromide | Cs₂CO₃/TBAI | DMF | 110 | 10 | 92 |

Carbamate Formation via Benzyl Chloroformate

Stepwise Alkylation-Carbamation

Reaction of 12-aminododecylamine with benzyl chloroformate (C₆H₅CH₂OCOCl) in tetrahydrofuran (THF) or dichloromethane (DCM) provides high-purity product. The amine nucleophile attacks the electrophilic carbonyl of benzyl chloroformate, releasing HCl, which is neutralized by triethylamine (Et₃N) or sodium hydroxide. This method is scalable and avoids the need for gaseous CO₂.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while bases like Et₃N prevent HCl-mediated side reactions. Yields of 85–95% are typical, with purity confirmed by HPLC.

Table 2: Benzyl Chloroformate Reaction Parameters

| Amine | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 12-Aminododecylamine | Benzyl chloroformate | Et₃N | THF | 25 | 4 | 94 |

Carbonylimidazolide Intermediate Strategy

Imidazolide Activation

A two-step procedure involves converting 12-aminododecylamine to its carbonylimidazolide intermediate using 1,1'-carbonyldiimidazole (CDI). The intermediate reacts with benzyl alcohol, precipitating the carbamate product. This method, noted for operational simplicity, avoids column chromatography.

Scalability and Purity

The reaction proceeds in anhydrous DMF or acetonitrile at 60–80°C. Precipitation-driven isolation yields >98% purity, as reported in analogous carbamate syntheses.

Table 3: Carbonylimidazolide-Mediated Synthesis

| Amine | Activator | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 12-Aminododecylamine | CDI | Benzyl alcohol | DMF | 70 | 6 | 89 |

Nickel Oxide-Bismuth Oxide Catalyzed Urea Route

Urea-Alcohol Condensation

Adapted from benzyl carbamate synthesis, this method substitutes ammonia with 12-aminododecylamine. Urea reacts with benzyl alcohol in the presence of NiO-Bi₂O₃/Al₂O₃ at 110°C, though yields for longer-chain amines are moderate (70–75%) due to steric hindrance.

Limitations and Modifications

The catalyst’s efficacy diminishes with bulkier amines, necessitating higher catalyst loadings (10–15 wt%) or extended reaction times (12–15 h).

High-Pressure Carbon Dioxide Methods

Dimethyl Carbonate Transesterification

Under CO₂ pressure (50–200 bar), 12-aminododecylamine reacts with dimethyl carbonate (DMC) to form methyl carbamates, which undergo transesterification with benzyl alcohol. While indirect, this route benefits from CO₂’s role in suppressing N-methylation byproducts.

Pressure and Selectivity

Elevated CO₂ pressures (150–200 bar) improve carbamate selectivity (>90%) but reduce reaction rates, requiring 6–8 h for completion.

Table 4: High-Pressure CO₂-Mediated Synthesis

| Amine | Carbonate Source | CO₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 12-Aminododecylamine | DMC | 150 | 130 | 8 | 88 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The three-component coupling (Method 1) and benzyl chloroformate (Method 2) routes offer the highest yields (>90%) and are preferred for lab-scale synthesis. The carbonylimidazolide method (Method 3) excels in purity, while high-pressure CO₂ approaches (Method 5) are advantageous for green chemistry applications.

Industrial Scalability

Catalytic methods (Methods 1, 4) face challenges in catalyst recovery and cost. Benzyl chloroformate-based synthesis (Method 2) is most amenable to industrial scale due to reagent availability and minimal byproducts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl N-(12-aminododecyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. A typical approach involves reacting 12-aminododecanol with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under inert conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and maintaining temperatures between 0–5°C to minimize side reactions like over-alkylation. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring reaction progress with TLC or LC-MS is critical .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS-compliant practices:

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in sealed containers under dry, ventilated conditions, away from ignition sources.

- In case of spills, employ inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Q. How can basic structural characterization be performed for this compound?

- Methodological Answer : Utilize spectroscopic techniques:

- NMR : H and C NMR to confirm the benzyl carbamate group (e.g., aromatic protons at δ 7.2–7.4 ppm, carbamate carbonyl at ~155 ppm).

- FT-IR : Detect carbamate C=O stretching (~1700 cm) and N-H bending (~1530 cm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~363.5 for CHNO) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement of carbamate derivatives?

- Methodological Answer : Use SHELX suite (e.g., SHELXL) for refinement. Address challenges like disordered solvent molecules or hydrogen bonding ambiguities by:

- Applying restraints to thermal parameters for flexible alkyl chains.

- Validating hydrogen-bonding networks with PLATON or Mercury software.

- Cross-verifying with high-resolution data (e.g., synchrotron sources for d-spacing < 0.8 Å). Contradictions in thermal ellipsoids may require re-examining data collection conditions (e.g., temperature, crystal quality) .

Q. What advanced strategies are effective for analyzing hydrogen-bonding networks in carbamate crystals, and how do these interactions influence packing?

- Methodological Answer : Employ X-ray crystallography paired with computational tools:

- Use ORTEP-3 for visualizing anisotropic displacement parameters and intermolecular interactions.

- Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (e.g., N–H⋯O interactions).

- For example, parallel C–O⋯O–C interactions (observed in Benzyl N-(4-pyridyl)carbamate at 3.06 Å) can stabilize layered packing, affecting solubility and melting behavior .

Q. How can reaction pathways be optimized to minimize byproducts in carbamate synthesis?

- Methodological Answer : Apply kinetic and thermodynamic controls:

- Use slow addition of benzyl chloroformate to prevent local overheating.

- Introduce scavengers (e.g., molecular sieves) to absorb residual water.

- Monitor pH (e.g., buffered conditions at pH 8–9) to favor carbamate formation over urea byproducts.

- High-throughput screening (HTS) with DOE (Design of Experiments) can identify optimal solvent/base combinations (e.g., DCM with triethylamine vs. THF with DMAP) .

Q. What methodologies address stability challenges in carbamate derivatives during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples under varied conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyze degradation via HPLC.

- Identify hydrolytic degradation products (e.g., 12-aminododecanol) using LC-MS.

- Stabilize with antioxidants (e.g., BHT at 0.1% w/w) or lyophilization for hygroscopic compounds .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between computational and experimental data (e.g., NMR shifts, crystal structures)?

- Methodological Answer :

- For NMR: Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software). Solvent effects (e.g., PCM model) must be included.

- For crystallography: Validate computational models (Mercury CSD) against experimental data. Discrepancies in bond lengths > 0.05 Å may indicate refinement errors or conformational flexibility.

- Cross-reference with PubChem or NIST Chemistry WebBook for benchmark data .

Q. What statistical approaches are recommended for validating purity assays of carbamate derivatives?

- Methodological Answer :

- Use orthogonal methods: HPLC (C18 column, acetonitrile/water gradient) paired with charged aerosol detection (CAD) for non-UV-active impurities.

- Apply Grubbs’ test to identify outliers in replicate analyses.

- Quantify uncertainty via propagation of error (e.g., ±1.5% for LC-MS peak integration) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.